7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide is a complex organic compound with significant relevance in medicinal chemistry. It belongs to the benzodiazepine family, which is known for its diverse pharmacological properties. The compound is characterized by its unique chemical structure and potential therapeutic applications.
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium is classified as a heterocyclic compound, specifically a benzodiazepine derivative. Its structure includes isoquinoline and benzodiazepine moieties, contributing to its biological activity and chemical reactivity.
The synthesis of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium typically involves multi-step organic reactions. Initial steps may include the formation of isoquinoline and benzodiazepine intermediates through cyclization reactions. These intermediates are then coupled under specific conditions to yield the target compound.
Common reagents used in the synthesis include halogenating agents for chlorination, reducing agents for hydrogenation steps, and catalysts to facilitate the reactions. The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity .
The molecular structure of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium features a fused bicyclic system comprising an isoquinoline ring and a benzodiazepine ring. The presence of substituents such as chlorine and methoxy groups enhances its chemical properties.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C26H24ClN2O2.Br |
Molecular Weight | 511.845 g/mol |
CAS Number | 82808-81-9 |
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound.
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form oxides.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride to modify functional groups.
Substitution: Nucleophilic substitution reactions can occur where halogen atoms are replaced by other nucleophiles such as amines or thiols .
The conditions for these reactions are typically controlled to ensure selectivity and yield. For example, oxidation reactions may require acidic conditions to facilitate the reaction mechanism.
The mechanism of action for 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium involves interaction with neurotransmitter systems in the central nervous system. It is believed to modulate GABAergic (gamma-aminobutyric acid) activity, which plays a crucial role in inhibitory neurotransmission. This modulation can lead to sedative, anxiolytic (anxiety-reducing), and anticonvulsant effects .
The compound typically appears as a solid powder with specific melting points that can vary based on purity. Its solubility in various solvents (e.g., ethanol or dimethyl sulfoxide) is essential for its application in laboratory settings.
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles and nucleophiles. The presence of functional groups such as chlorides and methoxy groups contributes to its reactivity profile .
7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium has several scientific uses:
Medicinal Chemistry: It serves as a precursor in the synthesis of other pharmaceutical compounds.
Biological Research: The compound is studied for potential antimicrobial and anticancer activities.
Neurological Studies: Investigations into its effects on neurological disorders highlight its therapeutic potential .
Material Science: It may also find applications in developing new materials due to its unique chemical structure.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2